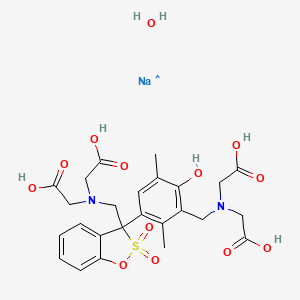
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is a synthetic organic compound with the molecular formula C28H31IO5 and a molecular weight of 574.46 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl group at the sixth position is replaced by an iodine atom, and the hydroxyl groups at the second, third, and fourth positions are protected by benzyl groups. It is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the second, third, and fourth positions of glucopyranoside are protected using benzyl groups. This is achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Iodination: The hydroxyl group at the sixth position is replaced by an iodine atom through an iodination reaction. This can be done using reagents like iodine and triphenylphosphine in the presence of imidazole.
Methylation: The anomeric hydroxyl group is methylated to form the final product. This is typically achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as protection-deprotection strategies and selective functional group transformations, are applied.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, to form new derivatives.
Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to modify the compound’s properties.
Deprotection: The benzyl groups can be removed through hydrogenolysis to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Deprotection: Formation of the free hydroxyl glucopyranoside.
Aplicaciones Científicas De Investigación
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: As a probe to study carbohydrate-protein interactions and glycosylation processes.
Medicine: Potential use in the development of glycosylated drugs and as a precursor for radiolabeled compounds in imaging studies.
Industry: Limited industrial applications, primarily used in research and development settings.
Mecanismo De Acción
The mechanism of action of Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is primarily related to its ability to undergo various chemical transformations. The iodine atom at the sixth position makes it a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of different functional groups. The benzyl-protected hydroxyl groups provide stability during synthetic transformations and can be selectively removed to yield free hydroxyl groups for further modifications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-altroside: Similar structure but differs in the stereochemistry of the sugar moiety.
Methyl-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Lacks the iodine atom at the sixth position, making it less reactive in substitution reactions.
Methyl-6-deoxy-6-azido-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Contains an azido group instead of an iodine atom, used in click chemistry applications.
Uniqueness
Methyl-6-deoxy-6-iodo-2,3,4-tri-O-benzyl-alpha-D-glucopyranoside is unique due to the presence of the iodine atom, which allows for versatile chemical modifications. Its benzyl-protected hydroxyl groups provide stability and selectivity during synthetic transformations, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-(iodomethyl)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31IO5/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-28H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZORQBUQHJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31IO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)










